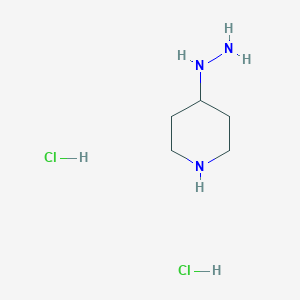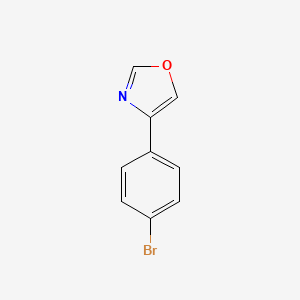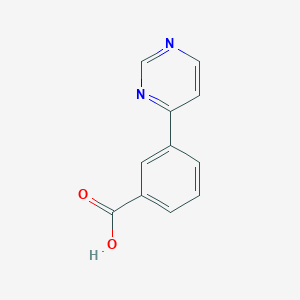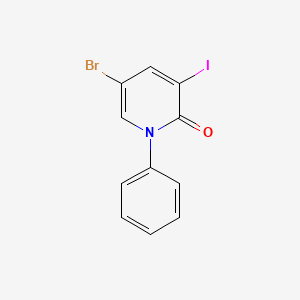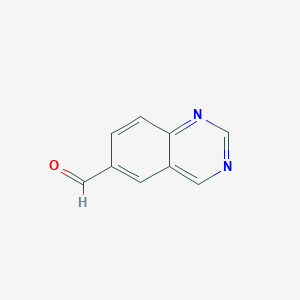
Quinazoline-6-carbaldehyde
Descripción general
Descripción
Quinazoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Aplicaciones Científicas De Investigación
Quinazoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.
Biology: Quinazoline derivatives have shown significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and bacterial infections.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Quinazoline-6-carbaldehyde, like other quinazoline derivatives, has been found to interact with various biological targets. The primary targets of quinazoline derivatives include chromatin-associated proteins in histones . These targets play a crucial role in gene expression and regulation, making them important in various biological processes.
Mode of Action
This compound interacts with its targets, leading to changes in their function. For instance, quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, this compound can potentially alter gene expression.
Biochemical Pathways
Changes in these pathways can have downstream effects on various biological processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetics of drug compounds can significantly impact their bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets and affect various biochemical pathways. For instance, by inhibiting histone methyltransferase, it could potentially alter the methylation status of histones, leading to changes in gene expression and, consequently, cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. Furthermore, the cellular environment can also impact its action, as factors such as cell type, the presence of other signaling molecules, and the state of the cell (e.g., whether it is in a growth or resting phase) can influence how the cell responds to this compound .
Safety and Hazards
Direcciones Futuras
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of Quinazoline-6-carbaldehyde lies in further exploration of its potential applications in the field of biology, pesticides, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinazoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with formamide, followed by cyclization and oxidation steps. Another method includes the use of 2-aminobenzonitrile as a starting material, which undergoes cyclization with formic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization and oxidation processes. These methods are preferred for their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into quinazoline-6-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products Formed:
- Oxidation yields quinazoline-6-carboxylic acid.
- Reduction produces quinazoline-6-methanol.
- Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Comparación Con Compuestos Similares
Quinazoline: The parent compound, which lacks the aldehyde group.
Quinazoline-6-carboxylic acid: An oxidized form of quinazoline-6-carbaldehyde.
Quinazoline-6-methanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives exhibit a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
quinazoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIYUCGNFWTGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622137 | |
| Record name | Quinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-22-0 | |
| Record name | Quinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Quinazoline-6-carbaldehyde being utilized in materials science?
A1: this compound serves as a key building block in synthesizing new chitosan derivatives. Specifically, it reacts with chitosan to form a Schiff base, resulting in a modified material with potentially enhanced properties. [] This modification approach is particularly interesting for developing biomaterials with tailored functionalities.
Q2: What are the potential antimicrobial applications of this compound-derived compounds?
A2: Research indicates that incorporating this compound into chitosan significantly enhances its antimicrobial activity. [] This derivative, referred to as CS-P2 in the study, demonstrated potent action against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans. Furthermore, it exhibited antifungal activity against Candida albicans and Aspergillus fumigates. These findings suggest that incorporating this compound into chitosan could lead to developing novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

